Vidarabine sodium phosphate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Vidarabine sodium phosphate can be synthesized through a bi-enzymatic process involving uridine phosphorylase from Clostridium perfringens and purine nucleoside phosphorylase from Aeromonas hydrophila . The process involves the conversion of arabinosyluracil and adenine into vidarabine, followed by phosphorylation to produce this compound .
Industrial Production Methods: In industrial settings, this compound is produced by dissolving vidarabine phosphate in water and adjusting the pH to 7.4 using sodium hydroxide . The solution is then sterilized and stored under controlled conditions to ensure stability .
Chemical Reactions Analysis
Types of Reactions: Vidarabine sodium phosphate undergoes several types of chemical reactions, including phosphorylation, hydrolysis, and oxidation .
Common Reagents and Conditions:
Phosphorylation: Enzymatic phosphorylation using kinases.
Hydrolysis: Acidic or basic conditions can hydrolyze this compound to vidarabine.
Oxidation: Oxidizing agents can convert this compound to its oxidized forms.
Major Products:
Phosphorylation: Vidarabine triphosphate (ara-ATP).
Hydrolysis: Vidarabine.
Oxidation: Oxidized derivatives of vidarabine.
Scientific Research Applications
Vidarabine sodium phosphate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying nucleoside analogues and their reactions.
Biology: Investigated for its effects on viral replication and cellular processes.
Medicine: Employed as an antiviral agent in the treatment of herpes simplex and varicella-zoster infections.
Industry: Utilized in the production of antiviral drugs and formulations.
Mechanism of Action
Vidarabine sodium phosphate exerts its antiviral effects by interfering with viral DNA synthesis . It is phosphorylated to its active form, vidarabine triphosphate (ara-ATP), which inhibits viral DNA polymerase and terminates the growing viral DNA chain . This prevents the formation of phosphodiester bridges between bases, leading to destabilization of the viral DNA strands .
Comparison with Similar Compounds
Vidarabine sodium phosphate is unique among nucleoside analogues due to its specific structure and mechanism of action . Similar compounds include:
Acyclovir: Another antiviral agent that inhibits viral DNA polymerase but requires triphosphorylation to be active.
Ganciclovir: Similar to acyclovir, it is used to treat cytomegalovirus infections and also requires triphosphorylation.
This compound stands out due to its ability to inhibit viral DNA polymerase at the diphosphate level, unlike other nucleoside analogues that require triphosphorylation .
Biological Activity
Vidarabine sodium phosphate, also known as adenine arabinoside, is an antiviral agent primarily used in the treatment of infections caused by various DNA viruses, particularly herpes simplex virus (HSV) and varicella-zoster virus (VZV). This article explores its biological activity, mechanisms of action, clinical applications, and relevant research findings.
Overview
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C₁₁H₁₄N₄O₅P
- Type : Nucleoside antibiotic derived from Streptomyces antibioticus
Vidarabine exhibits significant antiviral properties, particularly against herpes viruses. Its mechanism involves competitive inhibition of viral DNA polymerase and incorporation into viral DNA, leading to the termination of DNA chain elongation.
Vidarabine is phosphorylated in the body to form vidarabine monophosphate (Ara-AMP), which is further converted to its active triphosphate form (ara-ATP). The biological activity can be summarized as follows:
- Inhibition of Viral DNA Polymerase : Ara-ATP competes with deoxyadenosine triphosphate (dATP), inhibiting the viral DNA polymerase necessary for viral replication.
- Incorporation into Viral DNA : Ara-ATP can be incorporated into the growing DNA strand, resulting in faulty DNA synthesis due to the disruption of phosphodiester bonds.
This dual mechanism makes vidarabine effective against a range of herpes viruses, including HSV types 1 and 2 and VZV .
Clinical Applications
This compound has been utilized in various clinical settings:
- Herpes Simplex Encephalitis : It has shown efficacy in treating this severe viral infection.
- Genital Herpes : Studies indicate that topical applications can reduce viral shedding; however, results have been mixed regarding its effectiveness compared to placebo .
- Herpes Zoster : Used in immunocompromised patients for managing complications related to herpes zoster infections .
Efficacy Studies
- Topical Application in Genital Herpes :
- Iontophoresis Method :
- Pharmacokinetics :
Case Studies on Toxicity
Despite its therapeutic benefits, cases of toxicity have been reported:
- A notable case involved fatal toxicity in a patient with normal renal function after administration of this compound, highlighting the need for careful monitoring during treatment .
Data Table: Summary of Clinical Studies
Study Type | Population Size | Treatment | Key Findings |
---|---|---|---|
Double-blind trial | 134 | Topical vidarabine vs placebo | No significant difference in healing or recurrence |
Pharmacokinetic study | 29 | Vidarabine 5'-monophosphate | High recovery rates of metabolites in urine |
Iontophoresis application | Not specified | Ara-AMP via iontophoresis | Lower viral titers compared to controls |
Properties
CAS No. |
71002-10-3 |
---|---|
Molecular Formula |
C10H12N5Na2O7P |
Molecular Weight |
391.19 g/mol |
IUPAC Name |
disodium;[(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H14N5O7P.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7+,10-;;/m1../s1 |
InChI Key |
QGXLVXZRPRRCRP-MMGZGRSYSA-L |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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